molecular formula C12H19N B13218249 N-(2,2-dimethylpropyl)-2-methylaniline CAS No. 74173-02-7

N-(2,2-dimethylpropyl)-2-methylaniline

Cat. No.: B13218249
CAS No.: 74173-02-7
M. Wt: 177.29 g/mol
InChI Key: HWJVXLISVLDQNV-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-2-methylaniline is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,2-dimethylpropyl group attached to the nitrogen atom of a 2-methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2-methylaniline typically involves the alkylation of 2-methylaniline with 2,2-dimethylpropyl halides under basic conditions. One common method is to react 2-methylaniline with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-dimethylpropyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: Similar structure with different substitution patterns.

    N,N-dimethylpropan-2-amine: Another amine with a similar alkyl group but different overall structure.

Uniqueness

N-(2,2-dimethylpropyl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74173-02-7

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2-methylaniline

InChI

InChI=1S/C12H19N/c1-10-7-5-6-8-11(10)13-9-12(2,3)4/h5-8,13H,9H2,1-4H3

InChI Key

HWJVXLISVLDQNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(C)(C)C

Origin of Product

United States

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